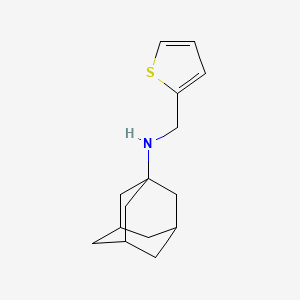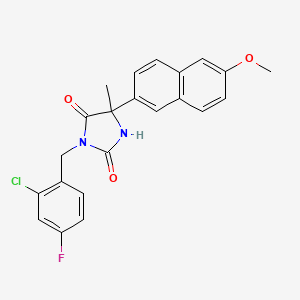![molecular formula C16H14N2O2S B10804473 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B10804473.png)
4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol is a complex organic compound that features a thiazole ring, a benzylamino group, and a benzene-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The benzylamino group is then introduced via nucleophilic substitution reactions, where benzylamine reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and other additives may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The benzene-1,2-diol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazole ring or the benzylamino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzene-1,2-diol moiety typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol involves its interaction with specific molecular targets. The thiazole ring and benzylamino group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.
Benzene-1,2-diol derivatives: Catechol and hydroquinone are examples of compounds with similar diol moieties.
Uniqueness
4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-14-7-6-12(8-15(14)20)13-10-21-16(18-13)17-9-11-4-2-1-3-5-11/h1-8,10,19-20H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBCCRUMQPZZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)acetamide](/img/structure/B10804398.png)
![N-cyclopropyl-5-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-3,6-dihydro-1,3,4-thiadiazin-2-imine](/img/structure/B10804402.png)

![3-cyclohexyl-6-[(3,4-dimethylphenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10804415.png)
![5-methyl-2-pentyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B10804421.png)
![Ethyl 4-[(2-amino-5-bromopyridin-3-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10804423.png)

![N-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10804440.png)
![9-(4-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B10804445.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B10804460.png)
![N-[4-acetyl-5-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10804467.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide](/img/structure/B10804469.png)
![2-[2-(3-Methylthiophen-2-yl)ethenyl]quinoline](/img/structure/B10804483.png)
